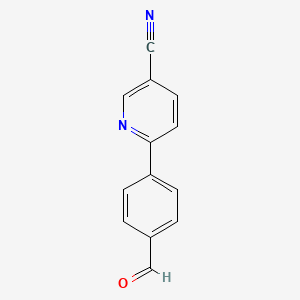

6-(4-Formylphenyl)nicotinonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXHUMKKRNYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594703 | |

| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851340-81-3 | |

| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Formylphenyl Nicotinonitrile and Its Precursors

Synthesis of the Core Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a fundamental building block in the synthesis of the target molecule. Its preparation can be approached through various classical and contemporary organic chemistry methods.

The synthesis of the 3-cyanopyridine scaffold is a well-established area of heterocyclic chemistry. A variety of synthetic strategies have been developed, often employing multi-component reactions that allow for the construction of the pyridine (B92270) ring in a single step from simple, acyclic precursors. These methods are valued for their efficiency and ability to introduce a range of substituents onto the pyridine core.

Contemporary approaches often utilize one-pot condensation reactions. For instance, a common method involves the reaction of a methyl ketone, an aromatic aldehyde, malononitrile, and ammonium acetate. This approach is advantageous due to its operational simplicity and the use of readily available starting materials. Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.

Another versatile strategy for constructing substituted 3-cyanopyridine derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with malononitrile and ammonium acetate. This method allows for the synthesis of various 2-amino-4,6-diaryl-substituted nicotinonitriles. The reaction proceeds through an initial Michael addition of malononitrile to the chalcone, followed by cyclization and aromatization.

These diverse synthetic routes provide chemists with a range of options for accessing functionalized 3-cyanopyridine derivatives, which can then serve as key intermediates in the synthesis of more complex molecules like 6-(4-Formylphenyl)nicotinonitrile.

A classical and direct method for the preparation of the parent nicotinonitrile (3-cyanopyridine) involves the dehydration of nicotinamide (pyridine-3-carboxamide). This transformation is typically achieved using a strong dehydrating agent.

In a common laboratory-scale procedure, powdered nicotinamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅). The mixture is then heated under reduced pressure, causing the dehydration of the primary amide group to a nitrile group, yielding nicotinonitrile, which is collected by distillation. This method provides good yields, typically in the range of 83-84%.

Another significant industrial method for producing nicotinonitrile is the ammoxidation of 3-picoline (3-methylpyridine). This gas-phase reaction involves passing a mixture of 3-picoline, ammonia, and air over a metal oxide catalyst bed at high temperatures (e.g., 280–500 °C). Catalytic systems often contain vanadium(V) oxide (V₂O₅), sometimes in combination with other metal oxides like molybdenum(VI) oxide (MoO₃) or titanium(IV) oxide (TiO₂), to achieve high conversion rates and yields of 3-cyanopyridine.

Direct Synthesis of this compound

The final step in the synthesis of the target compound involves the introduction of the 4-formylphenyl substituent at the 6-position of the nicotinonitrile ring. This is most effectively accomplished using modern cross-coupling techniques.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is exceptionally well-suited for coupling aryl or heteroaryl halides with arylboronic acids.

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura coupling reaction. This protocol involves the reaction of a halogenated nicotinonitrile derivative, typically 6-chloronicotinonitrile, with 4-formylphenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura reaction consists of three key steps:

Oxidative Addition : A palladium(0) catalyst reacts with the 6-chloronicotinonitrile, inserting itself into the carbon-chlorine bond to form a palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group from the 4-formylphenylboronic acid is transferred to the palladium(II) center, displacing the halide and forming a new diarylpalladium(II) complex.

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired this compound product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A specific protocol for this transformation involves reacting 6-chloronicotinonitrile with 4-formylphenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃). The reaction is typically carried out in a mixed solvent system, for example, a mixture of toluene, ethanol, and water, and heated to ensure the reaction proceeds to completion. This method has been reported to produce the target compound in a high yield of 95%.

Table 1: Example Protocol for Suzuki-Miyaura Synthesis of this compound

| Parameter | Value |

| Reactant 1 | 6-Chloronicotinonitrile |

| Reactant 2 | 4-Formylphenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent System | Toluene / Ethanol / Water |

| Temperature | 95 °C |

| Reported Yield | 95% |

Catalyst System: The choice of palladium catalyst and, critically, the associated phosphine ligand, can have a profound impact on the reaction's success. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often provide higher activity and stability. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos), have been shown to be highly effective for the coupling of challenging substrates, including heteroaryl chlorides. nih.gov Air-stable palladium precatalysts, such as [Pd(Amphos)₂Cl₂], have also been developed to facilitate high turnover numbers and yields in the coupling of heteroaryl chlorides. tcichemicals.com

Base and Solvent: The choice of base is critical for activating the boronic acid in the transmetalation step. organic-chemistry.org While potassium carbonate is commonly used, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective in certain cases, particularly with less reactive substrates. The solvent system must be capable of dissolving both the organic and inorganic reagents. Biphasic systems like toluene/water or dioxane/water are frequently employed to facilitate the reaction.

Temperature: Reaction temperature is another key parameter. While many Suzuki couplings can be performed at room temperature with highly active catalysts, reactions involving less reactive aryl chlorides often require heating to achieve reasonable reaction rates and conversions. Optimization studies typically involve screening various temperatures to find the balance between reaction speed and the potential for thermal degradation of reactants or products.

By systematically optimizing these parameters—catalyst, ligand, base, solvent, and temperature—chemists can develop robust and high-yielding protocols for the synthesis of this compound and related biaryl compounds.

Condensation-Based Synthetic Strategies

Condensation reactions are a cornerstone in the synthesis of nicotinonitrile derivatives, offering versatile pathways to construct the core heterocyclic structure and introduce key functional groups.

Knoevenagel Condensation Approaches for Formylphenyl Group Introduction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction that results in the formation of a new carbon-carbon double bond. wikipedia.orgrsc.org This reaction is instrumental in introducing the formylphenyl group, a key structural motif in this compound. The reaction typically involves an aldehyde or ketone and a compound with an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, often catalyzed by a weak base. wikipedia.org

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of α,β-unsaturated carbonyl compounds. mdpi.com In the context of this compound synthesis, this could involve the reaction of terephthaldehyde with an active methylene compound to introduce the formylphenyl moiety onto a precursor molecule. The reaction conditions can be optimized to achieve high yields and selectivity. For instance, domino amination-Knoevenagel condensation approaches have been developed to construct coumarin analogues, demonstrating the potential for tandem reactions to build complex molecular architectures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Aldehyde/Ketone | Active Methylene Compound | Weak Base | C-C double bond formation |

| Terephthaldehyde | Malononitrile | Piperidine | Introduction of formylphenyl group |

FeCl3-Promoted Condensation–Cyclization Reactions for Substituted Nicotinonitriles

Iron(III) chloride (FeCl3) has emerged as an effective and environmentally friendly promoter for various organic transformations, including condensation and cyclization reactions. nih.gov FeCl3-promoted reactions offer a practical and efficient method for the synthesis of substituted nicotinonitriles. These reactions often proceed through a tandem sequence, such as a 1,4-conjugate addition followed by a 6-endo-dig cyclization and oxidation, to construct the desired heterocyclic ring system. nih.gov

The use of FeCl3 can facilitate the cycloisomerization of 1,6-dienes, providing a green approach to access α-alkenyl-tetrahydropyridine compounds. rsc.org This methodology could be adapted for the synthesis of nicotinonitrile precursors. Furthermore, FeCl3 has been shown to promote the carboxamidation and cyclization of aryl isonitriles with formamides, leading to the formation of phenanthridine-6-carboxamides. nih.gov This highlights the potential of iron catalysis in constructing complex nitrogen-containing heterocycles. The synthesis of highly substituted indenes through an FeCl3-mediated intramolecular olefin-cationic cyclization of cinnamates further demonstrates the utility of this catalyst in facilitating cyclization reactions. rsc.org

| Reaction Type | Promoter | Key Transformation | Product Type |

| Tandem 1,4-conjugate addition/cyclization/oxidation | FeCl3 | Formation of 2-aryl-4H-chromene skeleton | Functionalized Chromenes |

| Cycloisomerization | FeCl3 | Cyclization of 1,6-dienes | α-Alkenyl-tetrahydropyridines |

| Carboxamidation and Cyclization | FeCl3 | Reaction of aryl isonitriles and formamides | Phenanthridine-6-carboxamides |

Green Chemistry Principles in the Synthesis of Nicotinonitrile Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of nicotinonitrile derivatives to develop more sustainable and environmentally friendly processes.

Application of Nanomagnetic Metal–Organic Frameworks (MOFs) as Catalysts

Nanomagnetic metal-organic frameworks (MOFs) are a class of porous materials that have shown great promise as catalysts in organic synthesis. nih.govacs.org These materials combine the advantages of high surface area and tunable porosity of MOFs with the magnetic separability of nanoparticles, making them easily recoverable and reusable catalysts. nih.govnih.govresearchgate.netacs.org

A novel nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been synthesized and utilized for the preparation of a wide range of nicotinonitrile derivatives. nih.govacs.orgnih.gov This catalyst facilitates a four-component reaction of a 3-oxo-3-phenylpropanenitrile derivative, ammonium acetate, an acetophenone derivative, and various aldehydes. nih.govnih.gov The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism and affords the desired nicotinonitrile products in excellent yields (68–90%) and short reaction times (40–60 minutes). nih.govnih.gov

| Catalyst | Reaction Type | Key Advantages |

| Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Four-component reaction | High yield, short reaction time, reusability, green conditions |

Solvent-Free Reaction Conditions for Enhanced Sustainability

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and eliminates the use of potentially hazardous organic solvents. nih.gov The synthesis of nicotinonitrile derivatives has been successfully achieved under solvent-free conditions, further enhancing the sustainability of the process. nih.gov

The use of the aforementioned nanomagnetic MOF catalyst, Fe3O4@MIL-53(Al)-N(CH2PO3)2, at 110 °C under solvent-free conditions was found to be the optimal condition for the synthesis of nicotinonitriles. acs.org This approach not only provides high yields and short reaction times but also simplifies the work-up procedure, as the catalyst can be easily separated using an external magnet. nih.govresearchgate.net This solvent-free methodology represents a significant advancement towards a more environmentally benign synthesis of these important heterocyclic compounds. nih.gov

Multicomponent Reaction Strategies Incorporating Nicotinonitrile Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials. nih.govnih.gov MCRs are highly efficient and atom-economical, making them particularly attractive for the synthesis of libraries of compounds for drug discovery and other applications. nih.govresearchgate.net

The nicotinonitrile scaffold is a versatile building block that can be readily incorporated into MCR strategies to generate a diverse range of complex molecules. researchgate.net For example, a four-component reaction utilizing a 3-oxo-3-phenylpropanenitrile, ammonium acetate, an acetophenone derivative, and an aldehyde can be used to synthesize a wide variety of nicotinonitrile derivatives. nih.govnih.gov This approach allows for the introduction of diverse substituents onto the nicotinonitrile core, enabling the rapid generation of compound libraries for biological screening. researchgate.net MCRs that involve cyanoacetic acid derivatives are particularly versatile and can lead to a wide range of chemically diverse scaffolds. nih.gov These reactions often proceed through a Knoevenagel-type condensation followed by a Michael addition and subsequent ring closure. nih.gov

| Reaction Type | Number of Components | Key Features |

| Four-component reaction | 4 | High efficiency, atom economy, diversity-oriented synthesis |

| Gewald reaction | 3 | Versatile, involves cyanoacetic acid derivatives |

Chemical Reactivity and Advanced Derivatization of 6 4 Formylphenyl Nicotinonitrile

Transformations at the Formyl Group

The aldehyde functionality on the phenyl ring is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions. These transformations allow for the introduction of different functional groups, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation to Carboxylic Acid Derivatives (e.g., 6-(4-Carboxyphenyl)nicotinonitrile)

The formyl group of 6-(4-formylphenyl)nicotinonitrile can be readily oxidized to a carboxylic acid, yielding 6-(4-carboxyphenyl)nicotinonitrile. This transformation is a key step in creating derivatives with altered polarity and functionality. Standard oxidizing agents are effective for this conversion. The resulting carboxylic acid serves as a crucial building block for further derivatization, such as esterification or amidation, expanding the synthetic utility of the core structure.

Table 1: Oxidation of this compound

| Reactant | Product | Typical Reagents |

|---|---|---|

| This compound | 6-(4-Carboxyphenyl)nicotinonitrile | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) |

Data sourced from reference .

Reduction to Hydroxyl-Containing Analogs (e.g., 6-(4-Hydroxymethylphenyl)nicotinonitrile)

The reduction of the formyl group provides a straightforward route to the corresponding primary alcohol, 6-(4-hydroxymethylphenyl)nicotinonitrile. This conversion is typically achieved with high efficiency using common hydride-based reducing agents. The introduction of a hydroxyl group offers a new site for reactions such as etherification or esterification, further diversifying the range of accessible derivatives.

Table 2: Reduction of this compound

| Reactant | Product | Typical Reagents |

|---|---|---|

| This compound | 6-(4-Hydroxymethylphenyl)nicotinonitrile | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Data sourced from reference .

Condensation Reactions with Nitrogen Nucleophiles (e.g., Hydrazine (B178648), Amines)

The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles. For instance, reaction with hydrazine (H₂NNH₂) leads to the formation of a hydrazone derivative. libretexts.org This reaction is a key step in the Wolff-Kishner reduction, which can ultimately convert the aldehyde into a methyl group under basic conditions. libretexts.org

Similarly, reactions with primary or secondary amines yield imines (Schiff bases). These reactions are fundamental in dynamic covalent chemistry and provide access to a wide array of substituted analogs. numberanalytics.comresearchgate.net The formation of these C=N bonds extends the conjugation of the aromatic system and introduces new structural and electronic properties.

Table 3: Condensation Reactions at the Formyl Group

| Nucleophile | Product Type | Example Reaction |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Aldehyde + Hydrazine → Hydrazone + H₂O libretexts.org |

| Primary Amines (R-NH₂) | Imine (Schiff Base) | Aldehyde + Amine → Imine + H₂O numberanalytics.com |

Data sourced from references libretexts.orgnumberanalytics.com.

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) on the pyridine (B92270) ring is a versatile functional group that can participate in a variety of transformations, including nucleophilic additions and cycloadditions, leading to the formation of amides or new heterocyclic ring systems. ebsco.com

Nucleophilic Substitution Reactions and Amide Formation

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack. ebsco.com Hydrolysis of the nitrile group, under either acidic or basic conditions, proceeds through an amide intermediate, 6-(4-formylphenyl)nicotinamide, to ultimately form the corresponding carboxylic acid. chemistrysteps.comlibretexts.org The amide itself can be a stable, isolable product, representing a key functional group in many biologically active molecules. nih.gov The conversion of nitriles to amides can also be facilitated by specific catalysts, such as ruthenium complexes, which can operate under milder conditions. nih.gov

Furthermore, the nitrile group activates the aromatic ring toward nucleophilic aromatic substitution, where a nucleophile can replace a suitable leaving group on the pyridine ring, although in this specific molecule, direct substitution at the nitrile carbon is more common. numberanalytics.com

Annulation and Cyclization Reactions to Form Fused Heterocycles

The nitrile group is an excellent participant in annulation and cyclization reactions, serving as a key building block for the synthesis of fused polycyclic heterocyclic systems. nih.gov For example, the Thorpe-Ziegler reaction, an intramolecular condensation, can be used to form a new ring containing an enamine functionality.

More advanced strategies, such as the aza-Robinson annulation, utilize related starting materials to construct fused bicyclic systems. nih.govwikipedia.org In this type of reaction, a Michael addition is followed by an intramolecular aldol (B89426) condensation to build a new six-membered ring onto an existing nitrogen heterocycle. wikipedia.org The nitrile group can also act as a dienophile in Diels-Alder reactions, particularly when activated by the electron-withdrawing nature of the pyridine ring, leading to the formation of new six-membered heterocyclic rings. vanderbilt.edu These reactions are powerful tools for creating complex molecular architectures from relatively simple precursors. rsc.orgrsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-(4-Carboxyphenyl)nicotinonitrile |

| 6-(4-Hydroxymethylphenyl)nicotinonitrile |

| Hydrazine |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient system, a characteristic accentuated by the presence of the cyano group at the 3-position. This electronic nature predisposes the ring to specific types of chemical reactions, particularly those involving nucleophilic attack or metal-catalyzed cross-coupling, which can be strategically employed to introduce further molecular diversity.

Further Arylation and Diverse Substitution Patterns

The introduction of additional aryl groups and other substituents onto the pyridine ring of this compound and related 6-aryl-3-cyanopyridine systems is a key strategy for creating novel derivatives. Methodologies such as directed ortho-metalation (DoM) and palladium-catalyzed C-H arylation are instrumental in achieving these transformations.

Directed ortho-metalation utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org While the cyano group in 6-phenylnicotinonitrile (B3023628) derivatives can direct metalation, the efficiency and regioselectivity can be influenced by the nature of the substituents on the phenyl ring and the reaction conditions. wikipedia.orgbaranlab.org

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgresearchgate.net Research on (6-phenylpyridin-2-yl)pyrimidines has demonstrated that a chelating directing group can effectively guide the palladium catalyst to arylate the adjacent phenyl ring. rsc.orgresearchgate.net This strategy could be conceptually applied to achieve further arylation on the pyridine ring of this compound, provided a suitable directing group is installed.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can introduce diversity. The electron-deficient nature of the pyridine ring, enhanced by the cyano group, makes it susceptible to attack by nucleophiles. wikipedia.orgnih.gov While the cyano group itself can be displaced under certain conditions with strong nucleophiles like lithium amides, other positions on the pyridine ring, if appropriately activated with a leaving group, can undergo substitution. researchgate.net

The synthesis of diarylpyridine derivatives often involves multi-component reactions or cross-coupling strategies. For instance, one-pot syntheses of 6-indolylpyridine-3-carbonitrile derivatives have been achieved, which can then undergo further modifications, such as chlorination followed by nucleophilic substitution, to introduce diverse functionalities. nih.gov Similarly, aza-Diels-Alder reactions have been employed to construct highly substituted 3,6-diaryl-2-arylpyridines. researchgate.net These synthetic approaches highlight the potential for creating a wide array of substitution patterns on the core pyridine structure.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application on this compound |

| Directed ortho-Metalation (DoM) | 1. Strong base (e.g., n-BuLi, s-BuLi) 2. Electrophile (e.g., I2, aldehydes) | Ortho-functionalized pyridine | Introduction of substituents at the C5 position of the pyridine ring. |

| Pd-catalyzed C-H Arylation | Pd catalyst, oxidant, arylating agent (e.g., arylboronic acid, aryldiazonium salt) | Di-aryl pyridine derivatives | Introduction of an additional aryl group at a specific C-H bond on the pyridine ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amines, alkoxides) on a halo-substituted pyridine precursor | Substituted pyridine derivatives | Replacement of a halogen on the pyridine ring with various functional groups. |

| Multi-component Reactions | Various starting materials in a one-pot synthesis | Highly substituted pyridines | Generation of complex pyridine structures with diverse substitution patterns. |

Chemo-selective Transformations and Functional Group Compatibility

The presence of multiple reactive sites in this compound—specifically the formyl group, the cyano group, and the pyridine ring—necessitates a careful consideration of chemo-selectivity in its derivatization. The ability to selectively modify one functional group while leaving others intact is crucial for its utility as a versatile building block.

The formyl group can undergo selective transformations in the presence of the nitrile. For example, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. Conversely, it can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

The nitrile group also exhibits distinct reactivity. It can participate in nucleophilic substitution reactions to form amides or other derivatives. The compatibility of the cyano group in cross-coupling reactions is a significant advantage, as it generally remains intact during these transformations, allowing for the modification of other parts of the molecule.

The functional group tolerance of modern catalytic systems is a key enabler for the advanced derivatization of molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are known for their high functional group tolerance, allowing for the coupling of aryl halides or triflates with arylboronic acids in the presence of various functional groups, including aldehydes and nitriles. This compatibility is crucial for synthesizing complex biaryl structures from this compound precursors.

The table below summarizes some of the chemo-selective transformations that can be performed on this compound, highlighting the compatibility of its functional groups.

| Transformation | Reagent(s) | Selective Action | Other Functional Groups' Compatibility |

| Oxidation | KMnO4 or CrO3 | Converts the formyl group to a carboxylic acid. | The nitrile and pyridine ring are generally stable under these conditions. |

| Reduction | NaBH4 or LiAlH4 | Reduces the formyl group to a hydroxyl group. | The nitrile group is typically not reduced by NaBH4 under standard conditions. |

| Nucleophilic addition | Grignard reagents or organolithium compounds | Reacts with the formyl group to form secondary alcohols. | The nitrile group can also react with these reagents, requiring careful control of stoichiometry and reaction conditions. |

| Hydrolysis of Nitrile | Strong acid or base with heating | Converts the nitrile group to a carboxylic acid or amide. | The formyl group may undergo side reactions under harsh hydrolytic conditions. |

The strategic application of these chemo-selective reactions allows for the stepwise and controlled elaboration of the this compound scaffold, paving the way for the synthesis of a wide array of complex molecules with tailored properties.

Spectroscopic and Advanced Analytical Characterization of 6 4 Formylphenyl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-(4-Formylphenyl)nicotinonitrile, the ¹H NMR spectrum provides characteristic signals that confirm the presence of both the nicotinonitrile and the 4-formylphenyl moieties. The formyl proton (-CHO) typically appears as a singlet at a downfield chemical shift, around 10 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the phenyl and pyridine (B92270) rings exhibit complex splitting patterns and chemical shifts determined by their relative positions and the electronic effects of the substituents.

A representative ¹H NMR spectrum of a related nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and analyzed, with the spectral data confirming its chemical structure. nih.gov For a similar compound, 6-(4-Formylphenyl)nicotinaldehyde, the aldehyde proton on the pyridine ring would also produce a distinct signal. scbt.comnih.gov

Table 1: Representative ¹H NMR Data for a Substituted Nicotinonitrile Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.16 - 8.86 | m |

| -OCH₃ | 3.90 | s |

| -CH₃ | 2.40 | s |

Note: This table is a generalized representation based on typical chemical shifts for similar structures and may not reflect the exact values for this compound.

Carbon (¹³C) NMR Analysis for Carbon Framework Confirmation

Complementing ¹H NMR, Carbon-¹³ (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the total number of carbon atoms and their chemical environment. The carbon of the nitrile group (-C≡N) is typically observed around 115 ppm, while the formyl carbon (-CHO) resonates further downfield. The aromatic carbons show a range of chemical shifts depending on their substitution and position within the rings. chemicalbook.com

In the analysis of related structures, such as substituted fluorenylspirohydantoins, ¹³C NMR and DEPT-135 experiments were crucial in identifying carbonyl, spiro, and methylene (B1212753) carbons. bas.bg

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (formyl) | ~192 |

| Aromatic C | 120 - 160 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity

To establish the precise connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. huji.ac.ilyoutube.com

HSQC experiments reveal direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org This is particularly useful for assigning the signals of the aromatic protons to their corresponding carbons in the phenyl and pyridine rings. researchgate.net

HMBC experiments, on the other hand, show correlations between protons and carbons that are two, three, or even four bonds away. columbia.edulibretexts.org This technique is critical for piecing together the molecular fragments and confirming the linkage between the 4-formylphenyl group and the nicotinonitrile core. For instance, an HMBC spectrum would show a correlation between the formyl proton and the quaternary carbon of the phenyl ring to which the formyl group is attached, as well as with other nearby carbons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with liquid chromatography (LC) to analyze organic molecules. asms.org ESI is particularly suitable for polar molecules and generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net APCI is better suited for less polar compounds and also tends to produce protonated molecules. science.gov The choice between ESI and APCI often depends on the polarity of the analyte and the solvent system used. nih.gov For this compound, both techniques would be expected to yield a clear molecular ion peak, confirming its molecular weight. However, it's worth noting that acetonitrile, a common solvent in LC-MS, can sometimes cause ion suppression, affecting sensitivity. uri.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and validation of the molecular formula of a compound. rsc.org By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₈N₂O), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a very low margin of error.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile |

| 6-(4-Formylphenyl)nicotinaldehyde |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the nitrile (-C≡N) and the aldehyde (-CHO).

The nitrile group typically displays a sharp and strong absorption band in the region of 2240-2260 cm⁻¹. The aldehyde group is characterized by two distinct absorptions: a strong C=O stretching band between 1720-1740 cm⁻¹ for an aromatic aldehyde, and two weaker C-H stretching bands for the aldehydic proton, usually found around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of aromatic rings will also be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1475-1600 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | 2240 - 2260 | Strong, Sharp |

| Aldehyde (C=O) | Stretching | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretching | ~2850 and ~2750 | Weak to Medium |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1475 - 1600 | Medium to Weak |

The precise positions of these peaks can provide further insights into the electronic environment of the functional groups within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the molecular formula. For a novel compound like this compound (C₁₄H₈N₂O), elemental analysis is crucial for confirming its empirical formula and assessing its purity.

For research-grade compounds, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are expected to be within ±0.4% of the theoretical values. Any significant deviation from these values could indicate the presence of impurities, such as residual solvents or starting materials.

Table 3: Theoretical and Acceptable Experimental Ranges for Elemental Analysis of this compound

| Element | Molecular Formula | Theoretical % | Acceptable Experimental Range (%) |

| Carbon (C) | C₁₄H₈N₂O | 76.36 | 75.96 - 76.76 |

| Hydrogen (H) | C₁₄H₈N₂O | 3.66 | 3.26 - 4.06 |

| Nitrogen (N) | C₁₄H₈N₂O | 12.72 | 12.32 - 13.12 |

The successful synthesis and purification of this compound would be supported by elemental analysis data that falls within these acceptable ranges, thereby verifying the compound's compositional integrity.

Applications of 6 4 Formylphenyl Nicotinonitrile As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The unique structural features of 6-(4-Formylphenyl)nicotinonitrile render it an essential building block for the synthesis of a diverse range of complex organic molecules. Its reactivity is centered around the formyl and cyano moieties, which can undergo various transformations including oxidation, reduction, and nucleophilic substitution.

Imidazopyridines are a significant class of fused heterocyclic compounds known for a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties. nih.gov The synthesis of these scaffolds often involves the condensation of an aminopyridine with a carbonyl compound. This compound serves as a key precursor in this context. The aldehyde function can react with a 2-aminopyridine (B139424) derivative to form a Schiff base (imine), which can subsequently undergo intramolecular cyclization and aromatization to yield the fused imidazopyridine ring system. This strategic use of the formyl group provides a direct route to novel imidazopyridine derivatives bearing the nicotinonitrile-phenyl substituent, which can be further studied for potential biological applications.

The formyl group of this compound readily reacts with hydrazine (B178648) derivatives to form stable arylmethylene hydrazones. nih.govresearchgate.net These hydrazones are not merely final products but are crucial intermediates for constructing other heterocyclic systems, most notably pyrazoles. nih.govhilarispublisher.com Through reactions like the Vilsmeier-Haack reaction, these hydrazones can be cyclized to form pyrazole-4-carbaldehydes. nih.govresearchgate.net Pyrazoles are a well-known class of five-membered heterocycles with extensive applications in medicinal chemistry and agrochemicals. nih.govrsc.org The ability to start from this compound allows for the synthesis of complex pyrazole (B372694) structures that incorporate the nicotinonitrile framework.

The nicotinonitrile core of this compound is a platform for creating a variety of polyfunctionally substituted derivatives. scirp.org The inherent reactivity of the pyridine (B92270) ring and its substituents allows for further chemical modifications. For instance, nucleophilic substitution reactions can be performed on the pyridine ring, potentially displacing other leaving groups or adding new functionalities. scirp.orgnih.gov The nitrile group itself can be hydrolyzed to an amide or a carboxylic acid, while the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, thereby introducing new reactive sites for further elaboration. This modularity enables the generation of libraries of nicotinonitrile compounds with diverse substitution patterns for screening in drug discovery and materials science. scirp.org

Recent research has demonstrated the utility of nicotinonitrile derivatives in creating complex hybrid molecules. Specifically, nicotinonitrile-chromene hybrids linked to pyrazole units have been synthesized using [3+2] cycloaddition reactions. cu.edu.eg In a typical synthetic sequence, a nicotinonitrile derivative is first elaborated into a chromene-based enaminone. This intermediate then reacts with nitrilimines (generated in situ) in a [3+2] cycloaddition to form the target pyrazole-linked nicotinonitrile-chromene hybrids in high yields. cu.edu.eg These complex molecules are of interest for their potential biological activities, such as acetylcholinesterase inhibition. cu.edu.eg

The reactivity of this compound makes it a suitable starting material for a variety of other heterocyclic and functionalized compounds. nih.govresearchgate.net

Pyrimidine (B1678525) Derivatives: The formyl group can participate in condensation reactions with compounds containing active methylene (B1212753) groups and amidines (like urea (B33335) or thiourea) to construct pyrimidine rings. researchgate.net

Amide Derivatives: The nitrile group can be hydrolyzed under acidic or basic conditions to form a primary amide. Alternatively, the formyl group can be oxidized to a carboxylic acid, which can then be coupled with amines to form amides.

Urea and Thiourea (B124793) Derivatives: The formyl group can react with urea or thiourea and their derivatives to form various condensation products, which can be intermediates for more complex heterocycles.

Naphthyridine Derivatives: Naphthyridines, or benzopyridines, are bicyclic heterocycles containing two nitrogen atoms. The synthesis of naphthyridine rings often involves cyclization reactions starting from appropriately substituted pyridines. The functional groups on this compound can be transformed to facilitate annulation reactions, leading to the formation of a second ring fused to the initial pyridine core.

The table below summarizes the synthetic possibilities starting from this compound.

| Starting Moiety | Reagent Type | Resulting Derivative Class |

|---|---|---|

| Formyl Group | Aminopyridines | Imidazopyridines |

| Formyl Group | Hydrazines | Hydrazones, Pyrazoles |

| Formyl Group | Oxidizing Agents | Carboxylic Acids |

| Formyl Group | Reducing Agents | Alcohols |

| Formyl Group | Urea, Thiourea | Pyrimidines |

| Nitrile Group | Water (Hydrolysis) | Amides, Carboxylic Acids |

Contribution to Advanced Materials Science

Beyond its role in medicinal chemistry, the nicotinonitrile scaffold is increasingly recognized for its applications in materials science. Nicotinonitrile derivatives are explored for their use as non-linear optical and fluorescent materials. nih.govresearchgate.net The structure of compounds like this compound, featuring a donor-pi-acceptor system, is conducive to interesting photophysical properties. The extensive conjugation between the phenyl ring, the pyridine ring, and the cyano group can lead to significant fluorescence. nih.govresearchgate.net By modifying the substituents on this core structure, researchers can tune the electronic properties and, consequently, the emission wavelengths and quantum yields, paving the way for the development of new fluorescent probes and organic light-emitting diode (OLED) materials.

Design and Synthesis of Pyridine-Based Thermotropic Mesogens and Liquid Crystalline Materials

The rigid, calamitic (rod-like) shape of molecules is a fundamental requirement for the formation of thermotropic liquid crystalline phases. The structure of this compound, containing a biphenyl-like core with a pyridine ring, makes it an excellent candidate as a precursor for such materials. The synthesis of liquid crystals often involves the reaction of aldehydes to form Schiff bases (imines), which are common linking groups in mesogenic molecules. colorado.edu

The formyl group (-CHO) of this compound is particularly suited for this purpose. Through condensation reactions with various primary amines (R-NH₂), a wide array of Schiff base derivatives can be synthesized. This reaction extends the molecular core, a key step in inducing mesophase behavior. For example, reacting the aldehyde with long-chain alkylamines or aromatic amines can produce molecules with the necessary aspect ratio and intermolecular interactions to exhibit nematic and smectic phases upon heating. frontiersin.orgresearchgate.net

Research on analogous structures, such as phenyl 6-(4-alkoxyphenyl)nicotinates, has shown that pyridine-containing compounds can form stable smectic A phases. researchgate.net The introduction of different terminal groups via the formyl moiety allows for the fine-tuning of mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). frontiersin.orgmdpi.com The general synthetic strategy is outlined in the table below.

| Reaction Type | Reactant | Product Core Structure | Resulting Property |

| Condensation (Schiff Base Formation) | Primary Amine (R-NH₂) | NC-Py-Ph-CH=N-R | Elongated molecular structure, potential for thermotropic liquid crystal behavior. colorado.edu |

Development of Optically Active Materials and Photochemical Applications

The nicotinonitrile scaffold is a well-established component in the design of materials with interesting optical properties, including fluorescence and non-linear optical (NLO) activity. researchgate.netresearchgate.net Derivatives of this compound are promising candidates for the development of novel dyes and photochemical agents. The combination of the electron-withdrawing cyano group and the extended π-conjugated system across the phenyl and pyridine rings forms a "push-pull" system, which is often a prerequisite for strong fluorescence and other optical phenomena. nih.gov

Studies on structurally related 2-amino-4,6-diphenylnicotinonitriles have demonstrated that these compounds can exhibit significant fluorescence, with emission properties that are highly dependent on the solvent environment and the nature of substituents on the aromatic rings. mdpi.com For instance, some nicotinonitrile derivatives exhibit greenish-blue fluorescence in solution. researchgate.net The formyl group on this compound serves as a reactive handle to introduce various other functional groups, allowing for the systematic tuning of the photophysical properties. By reacting the aldehyde, one can attach different electron-donating or electron-withdrawing moieties to modulate the energy of the HOMO-LUMO gap, thereby shifting the absorption and emission wavelengths. unica.itmdpi.com This makes the compound a valuable precursor for creating custom fluorescent probes for applications like cellular imaging. nih.govresearchgate.net

Research in Proteomics (as a Reagent for Protein Modifications)

In the field of proteomics, which involves the large-scale study of proteins, chemical reagents that can selectively modify proteins are invaluable tools. The aldehyde functionality of this compound makes it an electrophilic reagent capable of forming covalent bonds with nucleophilic residues on proteins.

The primary mechanism of modification is the reaction of the formyl group with the primary amine of a lysine (B10760008) residue or the N-terminal amine of a protein to form a Schiff base (an imine). This covalent linkage can be further stabilized by reduction. Other nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, can also potentially react with aldehydes under specific conditions. researchgate.netbeyondbenign.orgnih.gov This reactivity allows the compound to be used as a chemical probe to tag proteins, introduce labels, or cross-link interacting proteins. The formation of such covalent adducts alters the protein's properties, which can be detected by techniques like mass spectrometry to gain insights into protein structure, function, and interactions.

| Amino Acid Residue | Nucleophilic Group | Reaction with Aldehyde | Bond Formed |

| Lysine | Epsilon-amino group (-NH₂) | Nucleophilic addition-elimination | Schiff Base (Imine) |

| N-terminus | Alpha-amino group (-NH₂) | Nucleophilic addition-elimination | Schiff Base (Imine) |

| Cysteine | Thiol group (-SH) | Nucleophilic addition | Thiohemiacetal |

| Histidine | Imidazole ring | Nucleophilic addition | (less common) |

Broader Utility as an Intermediate in Specialized Chemical Processes

Beyond its specific applications in materials science and proteomics, this compound is a broadly useful intermediate in organic synthesis. Its utility stems from the presence of multiple, distinct reactive sites that can be addressed with high selectivity. It is often synthesized via a Suzuki-Miyaura coupling reaction, which links a halogenated nicotinonitrile precursor with 4-formylphenylboronic acid, a testament to the modularity of its own creation.

The formyl and cyano groups can be transformed into a variety of other functionalities, making the compound a versatile starting point for the synthesis of more complex molecules, including pharmacologically active compounds. nih.gov For example, the nicotinonitrile moiety is a key structural feature in some antiviral drugs, and this compound could serve as a precursor in their synthesis. researchgate.net

The principal transformations of this compound are summarized below:

| Functional Group | Reaction | Reagent(s) | Product Functional Group | Reference |

| Formyl (-CHO) | Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) | |

| Formyl (-CHO) | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Hydroxymethyl (-CH₂OH) | |

| Formyl (-CHO) | Condensation | Primary Amine (R-NH₂) | Imine (-CH=N-R) | colorado.edu |

| Nitrile (-CN) | Hydrolysis | Acid/Base | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

This chemical versatility allows this compound to serve as a foundational component in multi-step syntheses, enabling the construction of a diverse range of specialized chemical structures.

Future Perspectives and Emerging Research Avenues for 6 4 Formylphenyl Nicotinonitrile

Development of Novel and Efficient Synthetic Routes with Atom Economy

The predominant method for synthesizing 6-aryl-nicotinonitriles involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govyoutube.com While effective, these methods often suffer from drawbacks related to atom economy, generating stoichiometric amounts of inorganic salts as byproducts. numberanalytics.com Future research will undoubtedly focus on developing more sustainable and atom-economical synthetic strategies.

One promising avenue is the use of direct C-H arylation of the pyridine (B92270) ring. nih.gov This approach would involve coupling an activated 3-cyanopyridine (B1664610) with benzaldehyde (B42025) or a related precursor, eliminating the need for pre-functionalized starting materials like boronic acids or organohalides. thieme-connect.com This significantly improves the atom economy by forming only a molecule of hydrogen or water as a byproduct.

Another emerging area is the application of multicomponent reactions (MCRs). researchgate.netfrontiersin.org MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov Designing an MCR to construct the 6-(4-Formylphenyl)nicotinonitrile scaffold would represent a significant leap in synthetic efficiency, reducing waste, time, and energy consumption. nih.gov

| Synthetic Strategy | Description | Advantages for Atom Economy | Potential Challenges |

| Direct C-H Arylation | Coupling of a C-H bond on the pyridine ring with an aryl partner. | Eliminates pre-functionalization steps; reduces halide and boronic acid waste. | Regioselectivity control; catalyst development for electron-deficient pyridines. nih.gov |

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials. | High convergence; minimizes purification steps and solvent usage. researchgate.netnih.gov | Identification of suitable starting materials and reaction conditions. |

| Improved Cross-Coupling | Using recoverable catalysts or aqueous media for traditional coupling reactions. | Catalyst recycling; reduction of organic solvent waste. rsc.org | Catalyst leaching and deactivation. |

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The rich functionality of this compound provides a fertile ground for exploring novel reactivity. The aldehyde group, in particular, is a gateway to stereoselective transformations. Future research will likely target the asymmetric reduction of the formyl group to create a chiral benzylic alcohol. rsc.org This could be achieved using chiral catalysts, such as those based on ruthenium or rhodium, via asymmetric hydrogenation, potentially through dynamic kinetic resolution. acs.orgyoutube.com Similarly, the development of methods for the enantioselective addition of nucleophiles (e.g., organometallic reagents) to the aldehyde would open pathways to a wide array of chiral secondary alcohols. nih.gov

The nitrile group and the electron-deficient pyridine ring also offer opportunities for novel transformations. Research into selective reduction of the nitrile to an amine or its participation in cycloaddition reactions could yield new families of compounds. Furthermore, the regioselective nucleophilic aromatic substitution on the pyridine ring, though challenging, could be explored with highly activated nucleophiles or under specific catalytic conditions. nih.gov

| Functional Group | Potential Transformation | Significance | Enabling Technology |

| Formyl (-CHO) | Asymmetric Reduction | Access to enantiomerically pure alcohols. | Chiral metal catalysts (e.g., Ru, Rh); biocatalysis with reductases. acs.orgnih.gov |

| Formyl (-CHO) | Asymmetric Nucleophilic Addition | Creation of diverse chiral secondary alcohols. | Chiral ligands with organometallic reagents; organocatalysis. nih.gov |

| Nitrile (-CN) | Selective Reduction | Synthesis of primary amines, useful for further derivatization. | Advanced chemoselective catalysts. |

| Pyridine Ring | Regioselective Nucleophilic Addition/Substitution | Introduction of new substituents at specific positions. | Use of highly reactive nucleophiles or activating groups. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in chemical synthesis, offering enhanced safety, reproducibility, and scalability. mdpi.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms. For instance, Suzuki coupling reactions, a likely route to this compound, have been successfully implemented in flow reactors, often using packed-bed catalysts. acsgcipr.orgyoutube.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Future work will focus on creating integrated, multi-step flow processes. An automated platform could telescope the synthesis of the core scaffold with subsequent derivatization reactions. For example, a flow reactor could first perform the Suzuki coupling to form this compound, and the output could be directly channeled into a second reactor for a continuous reduction of the aldehyde or a reaction of the nitrile group. Such integrated systems, controlled by software, enable rapid reaction optimization and the on-demand synthesis of a library of derivatives. acs.org

| Aspect of Flow Chemistry | Benefit for this compound Synthesis | Reference Concept |

| Process Control | Precise control of temperature, pressure, and mixing leads to higher yields and fewer byproducts. | General principles of flow chemistry. mdpi.com |

| Scalability | Seamless scaling from laboratory research to pilot-plant production by extending run time. | Continuous manufacturing of APIs. vcu.edu |

| Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. | Use of packed-bed catalysts and microreactors. youtube.com |

| Automation & Integration | Automated platforms can perform multi-step syntheses and purifications sequentially. | Machine-assisted synthesis and automated reaction optimization. acs.org |

Advanced Catalyst Discovery for Selective Functionalization

Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step in the synthesis, is a powerful tool for drug discovery and materials science. Future research on this compound will heavily rely on the discovery of advanced catalysts for its selective functionalization.

A key area of focus will be the catalytic C-H functionalization of the aromatic rings. thieme-connect.combeilstein-journals.org Developing catalysts that can selectively activate and modify specific C-H bonds on either the phenyl or pyridine ring would allow for the direct introduction of new substituents without the need for lengthy de novo synthesis. For example, palladium or rhodium catalysts could be designed to direct alkylation, arylation, or borylation to positions ortho, meta, or para to the existing groups. nih.govrsc.org The nitrile moiety itself has been explored as a directing group to achieve challenging meta-selective C-H functionalization, a strategy that could be applied here. nih.govelsevierpure.com

| Target Site on Scaffold | Catalytic Goal | Potential Catalyst System | Significance |

| Pyridine C2-H | Direct Arylation/Alkylation | Rhodium or Iridium complexes. beilstein-journals.org | Rapid diversification of the pyridine core. |

| Phenyl Ring C-H (meta) | Directed Olefination | Palladium catalyst with a nitrile-based directing group. nih.gov | Access to novel substitution patterns. |

| Pyridine C4-H | Direct Borylation | Iridium-based catalysts. rsc.org | Creates a handle for subsequent cross-coupling reactions. |

| Formyl Group | Transfer Hydrogenation | Ruthenium-diamine complexes. acs.org | Selective and "green" reduction to the alcohol. |

Expanded Applications in Functional Material Design and Chemical Biology Tools

The unique electronic and structural properties of this compound make it an attractive building block for advanced materials and sophisticated biological probes.

In materials science, its conjugated bi-aryl system is a promising core for nonlinear optical (NLO) chromophores. researchgate.net By reacting the formyl group with potent electron-donating or accepting moieties, new push-pull systems with large hyperpolarizabilities could be designed for applications in optoelectronics. The rigid structure also makes it a candidate for incorporation into metal-organic frameworks (MOFs) or conjugated polymers for sensing or electronic applications.

In chemical biology, the aldehyde functionality is a key reactive handle. It can undergo chemoselective ligation with hydrazines, hydroxylamines, or other specific nucleophiles on biomolecules, making it an excellent tool for bioconjugation. thermofisher.comnih.gov Future research could see the development of this compound-based fluorescent probes, where reaction of the aldehyde with a biological target modulates the fluorescence output. rsc.org Furthermore, the nicotinonitrile scaffold is found in molecules that inhibit enzymes like tyrosine kinases, suggesting that derivatives of this compound could be explored as covalent inhibitors, where the aldehyde group forms a permanent bond with a nucleophilic residue in an enzyme's active site. nih.gov

| Field of Application | Specific Role of the Compound | Potential Product/Tool | Key Enabling Feature |

| Functional Materials | Building block for NLO chromophores. | Electro-optic modulators, frequency doublers. | Conjugated push-pull electronic system. researchgate.net |

| Functional Materials | Monomer for conjugated polymers. | Organic light-emitting diodes (OLEDs), sensors. | Rigid, conjugated backbone. |

| Chemical Biology | Covalent probe for protein labeling. | Activity-based probes for enzyme profiling. | Reactive aldehyde group for bioconjugation. thermofisher.comnih.gov |

| Chemical Biology | Scaffold for fluorescent sensors. | "Turn-on" fluorescent probes for detecting specific analytes. | Aldehyde-mediated modulation of fluorescence. rsc.org |

| Medicinal Chemistry | Precursor for enzyme inhibitors. | Covalent tyrosine kinase inhibitors. | Nicotinonitrile scaffold with a reactive warhead. nih.gov |

Q & A

Basic: What are the established synthetic routes for 6-(4-Formylphenyl)nicotinonitrile?

Answer:

The synthesis of this compound typically involves cross-coupling reactions or condensation strategies. A common approach is the Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 4-formylphenylboronic acid) and a halogenated nicotinonitrile precursor (e.g., 6-bromonicotinonitrile), using a palladium catalyst in a mixed solvent system (e.g., DMF/H₂O) at elevated temperatures (80–100°C) . Alternative routes include Knoevenagel condensation to introduce the formylphenyl group via aldehyde intermediates, optimized with catalytic bases like piperidine . Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the pure product.

Basic: What spectroscopic and analytical methods confirm the structural integrity of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To verify the presence of the formyl proton (~10 ppm) and nitrile carbon (~115 ppm), and to assign aromatic protons based on coupling patterns .

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., hydrogen bonds) in crystal lattices .

- FT-IR : Confirms functional groups (C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹) .

- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H⁺] at m/z 238.24) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalyst systems : Pd(PPh₃)₄ for Suzuki coupling offers higher turnover vs. Pd(OAc)₂ with ligand systems .

- Temperature control : Gradual heating (60–80°C) prevents decomposition of the formyl group.

- Additives : Molecular sieves in condensation reactions absorb water, shifting equilibrium toward product formation .

Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing groups (e.g., nitrile, formyl) activate the pyridine ring toward nucleophilic substitution but may deactivate aryl halides in Suzuki coupling.

- Steric hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency, necessitating larger catalytic systems (e.g., XPhos Pd G3) .

- Computational studies (DFT) predict regioselectivity in reactions by analyzing charge distribution and frontier molecular orbitals .

Data Contradiction: How to resolve discrepancies in reported biological activity data for this compound derivatives?

Answer:

Discrepancies may arise from:

- Purity variations : Validate compound purity via HPLC and elemental analysis .

- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, controlled DMSO concentrations) .

- Structural confirmation : Use X-ray crystallography to rule out polymorphism or solvate formation .

- Solubility factors : Pre-treat compounds with co-solvents (e.g., cyclodextrins) to ensure homogeneous distribution in biological media .

Advanced: What computational methodologies predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Screens potential binding sites in enzymes (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonds between the formyl/nitrile groups and active-site residues .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) with AMBER or GROMACS .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with inhibitory activity to guide structural modifications .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and protective eyewear due to potential skin/eye irritation.

- Store under inert atmosphere (argon) to prevent degradation .

- Emergency procedures: Wash exposed areas with water; consult SDS for first-aid measures .

Advanced: How does crystal packing influence the physicochemical properties of this compound?

Answer:

- Intermolecular interactions : N–H···N and C–H···O hydrogen bonds stabilize crystal lattices, affecting melting points and solubility .

- π-π stacking : Parallel-displaced stacking between aromatic rings enhances thermal stability .

- Polymorphism screening : Use solvent evaporation (methanol/acetone) to isolate different crystal forms and compare their dissolution rates .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting groups : Temporarily mask the formyl moiety with acetals during nitrile derivatization .

- Low-temperature reactions : Perform Grignard additions at –78°C to prevent aldehyde oxidation .

- Catalytic scavengers : Use polymer-supported reagents (e.g., triphenylphosphine resin) to remove excess halides .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?

Answer:

- HPLC : Purity ≥95% with a single peak at 254 nm .

- Elemental analysis : C, H, N content within ±0.4% of theoretical values .

- Melting point : Sharp range (e.g., 251–253°C) indicates homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.